molecular formula C9H7ClN2O B15222357 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde

3-Chloro-1-methyl-1H-indazole-4-carbaldehyde

Cat. No.: B15222357
M. Wt: 194.62 g/mol
InChI Key: YMSKFBIDHSLNBD-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the third position, a methyl group at the first position, and an aldehyde group at the fourth position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1-methylindazole with formylating agents under controlled conditions to introduce the aldehyde group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, cyclization, and formylation steps, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under basic conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Alkyl bromides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: N-alkylated derivatives.

    Oxidation: 3-Chloro-1-methyl-1H-indazole-4-carboxylic acid.

    Reduction: 3-Chloro-1-methyl-1H-indazole-4-methanol.

Scientific Research Applications

3-Chloro-1-methyl-1H-indazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The chloro and methyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-indazole-4-carbaldehyde: Lacks the methyl group at the first position.

    1-Methyl-1H-indazole-4-carbaldehyde: Lacks the chloro substituent at the third position.

    3-Chloro-1H-indazole: Lacks both the methyl group and the aldehyde group.

Uniqueness

3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-1-methylindazole-4-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-7-4-2-3-6(5-13)8(7)9(10)11-12/h2-5H,1H3

InChI Key

YMSKFBIDHSLNBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)Cl)C=O

Origin of Product

United States

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